2-Thiopheneacetonitrile
Description
Overview of Thiophene (B33073) Derivatives in Chemical Science
Thiophene, a five-membered aromatic ring containing a sulfur atom, is a cornerstone of heterocyclic chemistry. wikipedia.orgbritannica.com First discovered in 1882 as a contaminant in benzene (B151609), thiophene and its derivatives have since been recognized for their diverse applications. wikipedia.org The thiophene ring is considered a bioisostere of the benzene ring, meaning it can often replace a benzene ring in biologically active compounds without a significant loss of activity. This has led to the incorporation of the thiophene nucleus into numerous pharmaceuticals, such as the non-steroidal anti-inflammatory drug (NSAID) lornoxicam (B1675139) and the opioid analgesic sufentanil. wikipedia.org
From a chemical standpoint, the thiophene ring readily undergoes electrophilic aromatic substitution reactions, often with greater reactivity than benzene. nih.gov This reactivity allows for the synthesis of a wide array of functionalized thiophenes. Beyond pharmaceuticals, thiophene derivatives are utilized as corrosion inhibitors, organic semiconductors, and components of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov
Significance of Nitrile Functional Groups in Organic Chemistry
The nitrile functional group, characterized by a carbon-nitrogen triple bond (-C≡N), is a versatile and valuable moiety in organic synthesis. fiveable.mewikipedia.orgucla.edu Nitriles are important intermediates for the preparation of various nitrogen-containing compounds. fiveable.me They can be hydrolyzed to form carboxylic acids or amides, reduced to primary amines, or undergo addition reactions with Grignard reagents to yield ketones after hydrolysis. ebsco.comallen.in
The electron-withdrawing nature of the cyano group significantly influences the reactivity of the rest of the molecule. iucr.org This property is harnessed in various applications, including the synthesis of dyes and fluorescent materials. rsc.orgsemanticscholar.org For instance, the cyano group can act as an excellent electron acceptor in donor-π-acceptor (D-π-A) systems, which are crucial for developing materials with specific optical and electronic properties. rsc.orgsemanticscholar.org
Rationale for Researching 2-Thiopheneacetonitrile
The combination of the thiophene ring and the nitrile functional group in this compound creates a molecule with a rich and underexplored chemical landscape.
Current Gaps in Scholarly Understanding
While the individual chemistries of thiophenes and nitriles are well-established, the specific reactivity and potential applications of this compound are not fully elucidated. Much of the existing research focuses on its use as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals and functional materials. google.comnih.govnih.gov However, a comprehensive understanding of its fundamental chemical properties and reaction mechanisms is still developing. For example, detailed studies on the influence of the thiophene ring on the acidity of the methylene (B1212753) protons and the subsequent reactivity of the corresponding carbanion are areas ripe for further investigation.
Potential for Novel Scientific Discoveries
The unique electronic and structural features of this compound present opportunities for novel scientific discoveries. Its use as a precursor in the synthesis of new materials with interesting photophysical properties is an active area of research. rsc.orgsemanticscholar.orgmdpi.com For example, it has been used to create donor-π-acceptor dyes with aggregation-induced emission (AIE) and mechanofluorochromic (MFC) properties. rsc.orgsemanticscholar.org These materials have potential applications in optoelectronic devices, sensors, and data storage. rsc.org
Furthermore, the reactivity of the nitrile group and the thiophene ring in this compound can be exploited to develop new synthetic methodologies. For instance, it can participate in Knoevenagel condensation reactions to form more complex acrylonitriles with potential biological activity. nih.govnih.gov The exploration of its coordination chemistry and its use as a ligand in organometallic catalysis could also lead to new and efficient chemical transformations.
Data Table: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 20893-30-5 scbt.com |
| Molecular Formula | C₆H₅NS scbt.com |
| Molecular Weight | 123.18 g/mol scbt.com |
| Alternate Name | 2-Thienylacetonitrile scbt.com |
Structure
2D Structure
Properties
IUPAC Name |
2-thiophen-2-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NS/c7-4-3-6-2-1-5-8-6/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSHQIDDCJTHAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066663 | |
| Record name | 2-Thiopheneacetonitrile | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20893-30-5 | |
| Record name | 2-Thiopheneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20893-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Thiopheneacetonitrile | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020893305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thiopheneacetonitrile | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 2-Thiopheneacetonitrile | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-thienylacetonitrile | |
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Advanced Synthetic Methodologies and Mechanistic Investigations of 2 Thiopheneacetonitrile
Established Synthetic Pathways and Their Limitations
Traditional methods for synthesizing 2-thiopheneacetonitrile often rely on readily available starting materials and straightforward reactions. However, these pathways are frequently hampered by significant drawbacks, including the use of toxic reagents and challenging operational conditions.
2-Chloromethylthiophene Route with Sodium Cyanide
One of the most conventional methods for preparing this compound involves a two-step process. First, thiophene (B33073) is reacted with paraformaldehyde and concentrated hydrochloric acid to produce the intermediate, 2-chloromethylthiophene. google.comsmolecule.com This intermediate is then reacted with sodium cyanide (NaCN) in a mixed solvent system, typically water and acetone (B3395972), under heated conditions (50-80°C) to yield the final product, this compound. google.com
Analysis of Reagent Toxicity and Environmental Implications
A significant drawback of this synthetic route is its reliance on sodium cyanide, a highly toxic and hazardous chemical. ontosight.aigoogle.com Ingestion, inhalation, or skin contact with even small amounts of sodium cyanide can be fatal, as it inhibits cellular respiration. ontosight.aiwikipedia.org Its high solubility in water means that improper handling or disposal can lead to severe contamination of water sources, posing a lethal threat to aquatic life. ontosight.aiontosight.ai
Furthermore, sodium cyanide is highly reactive with acids, a reaction that produces hydrogen cyanide (HCN) gas, which is also extremely toxic and flammable. ontosight.aiontosight.ainih.gov This necessitates strict handling protocols, including the use of personal protective equipment and well-ventilated work areas. ontosight.ai The use and disposal of sodium cyanide are heavily regulated by environmental and safety agencies like the EPA and OSHA due to these risks. ontosight.aiwikipedia.org The environmental pollution associated with this method is a major impetus for developing alternative, greener synthetic routes. google.com
Operational Challenges (e.g., HCl gas feeding)
The synthesis of the precursor, 2-chloromethylthiophene, presents its own set of operational difficulties. This step involves the reaction of thiophene with paraformaldehyde and concentrated hydrochloric acid. google.com In some procedures, hydrogen chloride gas is used to increase the acid concentration and improve the yield. google.com
Handling HCl gas is challenging due to its corrosive nature, especially in the presence of moisture. ijesit.com This requires specialized equipment designed to withstand corrosive conditions. ijesit.com The safe and controlled delivery of the gas into the reaction system is a critical challenge, necessitating advanced process control systems, including gas flow controllers and safety interlocks to prevent dangerous fluctuations in pressure or flow. nih.govrewinz.comclorosur.org Inindustrial settings, this includes flame monitoring, emergency shutdown systems, and double block and bleed configurations on hydrogen lines to prevent the formation of explosive gas mixtures. rewinz.comclorosur.org
Palladium-Catalyzed Decarboxylative Coupling of 2-Bromothiophene (B119243) and Cyanoacetate (B8463686)
In response to the limitations of the cyanide route, modern synthetic chemistry has turned to more advanced, catalytic methods. A notable alternative is the palladium-catalyzed decarboxylative coupling of 2-bromothiophene with a cyanoacetate salt. google.com This method avoids the direct use of highly toxic sodium cyanide and offers a milder, more efficient pathway to this compound. google.com
In this reaction, 2-bromothiophene is coupled with a cyanoacetate, such as potassium cyanoacetate, in an organic solvent. The reaction is mediated by a palladium catalyst in conjunction with an organic phosphine (B1218219) ligand. google.com The process typically involves heating the mixture at temperatures ranging from 120-160°C for 8 to 24 hours. google.com
Advantages of Palladium Catalysis and Organic Phosphine Ligands
Palladium-catalyzed cross-coupling reactions have become an indispensable tool in organic synthesis due to their high efficiency, broad substrate scope, and tolerance of various functional groups under mild reaction conditions. sigmaaldrich.com These reactions enable the formation of carbon-carbon bonds with high selectivity, which is often difficult to achieve through traditional methods. sigmaaldrich.com
The success of these reactions is heavily reliant on the choice of ligand, with organophosphines being one of the most important classes. gessnergroup.com Phosphine ligands play a crucial role by:
Tuning Reactivity: The electronic and steric properties of phosphine ligands can be finely adjusted to optimize the catalytic cycle. Electron-rich phosphines, for example, can enhance the activity of the palladium catalyst, enabling reactions with less reactive substrates like aryl chlorides. sigmaaldrich.comgessnergroup.com
Stabilizing the Catalyst: Ligands stabilize the palladium nanoparticles, preventing their precipitation into an inactive form (palladium black) and ensuring the longevity and efficiency of the catalyst throughout the reaction. nih.gov
Facilitating Key Steps: Bulky phosphine ligands can promote the crucial reductive elimination step in the catalytic cycle, leading to faster product formation. nih.gov
The flexibility in ligand design allows for the development of highly active and selective catalysts tailored for specific and challenging chemical transformations. gessnergroup.com
Optimization of Reaction Conditions (Temperature, Time, Stoichiometry)
The efficiency of the palladium-catalyzed decarboxylative coupling is highly dependent on the careful optimization of several reaction parameters. Key variables include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.
A patent for the synthesis of this compound via this method outlines specific conditions. google.com The amount of palladium catalyst is typically between 0.05% and 1% relative to the 2-bromothiophene. The ratio of the organic phosphine ligand to the palladium catalyst is generally between 1:1 and 3:1, while the cyanoacetate is used in a slight excess, with a ratio to 2-bromothiophene between 1.1:1 and 2:1. google.com
| Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Tris(dibenzylideneacetone)dipalladium(0) | Tri-tert-butylphosphine | N-Methyl-2-pyrrolidone | 160 | 12 | 56 |
| Palladium(II) acetate (B1210297) | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) | N,N-Dimethylformamide | 140 | 20 | 92 |
| Diallylpalladium(II) chloride | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | N,N-Dimethylacetamide | 150 | 24 | 74 |
General studies on palladium-catalyzed decarboxylative couplings further illustrate the importance of optimization. For instance, in the coupling of phenylpropiolic acid and phenyl tosylate, a screen of various ligands, bases, and catalyst loadings was performed to maximize the yield. The combination of Pd(PPh₃)₂Cl₂ as the catalyst, CyPF-tBu as the ligand, and Cs₂CO₃ as the base in DMF at 130°C for 6 hours was found to be optimal. nih.govacs.org
| Entry | Pd Source (mol %) | Ligand (mol %) | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (5) | SPhos (5) | K₃PO₄ | Toluene | 0 |
| 2 | Pd(OAc)₂ (5) | CyPF-tBu (5) | K₃PO₄ | Toluene | 67 |
| 3 | Pd(PPh₃)₂Cl₂ (5) | CyPF-tBu (5) | Cs₂CO₃ | DMF | 85 |
| 4 | Pd(PPh₃)₂Cl₂ (1.5) | CyPF-tBu (5) | Cs₂CO₃ | DMF | 94 |
These examples underscore that achieving high yields and efficiency in these advanced synthetic methods requires a systematic approach to optimizing the interplay between all reaction components and conditions.
Knoevenagel Condensation Reactions Utilizing this compound
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene (B1212753) compound with a carbonyl group. sigmaaldrich.com this compound, with its activated methylene group adjacent to both the thiophene ring and the nitrile moiety, serves as an excellent substrate for these reactions.
A primary application of this compound in Knoevenagel condensation is its reaction with various aryl aldehydes to produce 3-aryl-2-(2-thienyl)acrylonitriles. nih.gov These reactions are typically catalyzed by a weak base, such as piperidine (B6355638), in an alcohol solvent. For instance, the synthesis of a series of 2-(thien-2-yl)acrylonitriles (1a–o) was achieved by reacting 2-(thiophen-2-yl)acetonitrile with corresponding aryl aldehydes in hot ethanol (B145695) with catalytic amounts of piperidine, yielding products in the 30–46% range. nih.gov These acrylonitrile (B1666552) derivatives are of significant interest due to their potential pharmacological activities. nih.gov More advanced catalytic systems, such as silica-bonded N-(propylcarbamoyl)sulfamic acid (SBPCSA), have been developed to facilitate this transformation under solvent-free conditions, offering high efficiency and exclusive formation of the E-isomer. researchgate.net
Table 1: Synthesis of 3-Aryl-2-(2-thienyl)acrylonitrile Derivatives via Knoevenagel Condensation Data sourced from multiple studies showcasing different catalytic systems.
| Aryl Aldehyde Reactant | Catalyst/Solvent | Product | Yield (%) | Reference |
| Various Aryl Aldehydes | Piperidine / Ethanol | 3-Aryl-2-(2-thienyl)acrylonitriles | 30-46% | nih.gov |
| Aromatic Aldehydes | None / Room Temp. | 3-Aryl-2-(2-thienyl)acrylonitriles | N/A | researchgate.net |
| Heterocyclic/Aromatic Aldehydes | SBPCSA / Solvent-Free | E-3-Aryl-2-(2-thienyl)acrylonitriles | Excellent | researchgate.net |
This compound functions as a potent electron acceptor in the synthesis of sophisticated donor-π-acceptor (D-π-A) dyes. In one study, four novel imidazole-based dyes were created where 1,4,5-triphenyl-1H-imidazole served as the electron donor, linked through a phenyl bridge to various acceptors. researchgate.netrsc.orgsemanticscholar.org One of these dyes, designated 2d, specifically incorporated this compound as the acceptor moiety. researchgate.netrsc.orgsemanticscholar.org The synthesis was achieved through a Knoevenagel condensation between an imidazole-functionalized aldehyde and this compound, using anhydrous sodium acetate as the catalyst at 80°C. semanticscholar.org The resulting dye exhibits properties valuable for optoelectronic applications, including a significant Stokes shift and solvatochromic behavior. researchgate.netrsc.orgrsc.org The replacement of a terminal phenyl group with the sulfur-containing thiophene ring is noted to enhance the luminescence properties of such D-π-A systems. rsc.orgsemanticscholar.org
Table 2: Spectroscopic Properties of Imidazole-Based Dye with this compound Acceptor The dye (2d) features a 1,4,5-triphenyl-1H-imidazole donor linked to a this compound acceptor.
| Property | Value | Solvent | Reference |
| Maximum Absorption (λabs) | 375 nm | Dichloromethane (B109758) (DCM) | researchgate.netrsc.orgsemanticscholar.org |
| Emission Wavelength Range | 439 nm to 529 nm | n-Hexane to Acetonitrile (B52724) | researchgate.netrsc.orgrsc.org |
| Aggregation-Induced Emission (AIE) | ~3x intensity increase | Dioxane:Water (10:90) | researchgate.netrsc.orgrsc.org |
The Knoevenagel condensation provides a direct route to link phenothiazine (B1677639) and thiophene acetonitrile moieties, creating compounds with interesting photophysical properties. A notable example is the synthesis of a phenothiazine-thiophene acetonitrile compound, PTZ-SCN, via the condensation of an ethyl-phenothiazine carbaldehyde (Et-PTZ-1-CHO) with this compound. nih.gov The reaction, conducted in ethanol with piperidine as a catalyst, proceeded overnight and yielded the desired product in a high yield of 92%. nih.gov Such compounds combining the electron-donating nature of phenothiazine with the thiophene-acetonitrile unit are explored for applications like fluorescent chemosensors. nih.govresearchgate.net The phenothiazine core is a well-established electron donor, and when coupled with a thiophene bridge, it can lead to materials with low oxidation potentials and stable radical cations, making them suitable for electronic applications. beilstein-journals.orgarabjchem.org
Table 3: Synthesis of a Phenothiazine-Thiophene Acetonitrile Compound (PTZ-SCN)
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Yield (%) | Reference |
| Et-PTZ-1-CHO | This compound | Piperidine / Ethanol | 92% | nih.gov |
Emerging and Green Synthetic Approaches
In line with the principles of green chemistry, new methods are being developed for reactions involving structures like this compound, focusing on sustainability, efficiency, and milder reaction conditions.
The carbon-sulfur bond within the thiophene ring is a key structural feature. Traditional methods for forming such bonds often require harsh conditions. Modern sustainable approaches are emerging, with photocatalysis being a prominent strategy. rsc.orgbeilstein-journals.orgnewiridium.com Photochemically excited electron donor-acceptor (EDA) complexes can initiate single-electron transfer under visible light, generating reactive radical intermediates that lead to C–S bond formation under mild, environmentally friendly conditions. rsc.org These methods represent a significant advancement in sustainable synthetic chemistry, offering pathways to construct the core thiophene ring and other organosulfur compounds with greater efficiency and less environmental impact. rsc.orgbeilstein-journals.org Other strategies include the use of highly efficient palladium N-heterocyclic carbene (NHC) catalysts that enable C-S cross-coupling at very low catalyst loadings, and electrochemical methods that can form C-S bonds from abundant starting materials. chemrxiv.orgorganic-chemistry.org
Biocatalysis offers a green alternative to traditional chemical methods for the transformation of nitriles. Specifically, enzymes known as nitrilases can hydrolyze nitriles directly to the corresponding carboxylic acids and ammonia (B1221849) in a single step. nih.govresearchgate.netnih.gov This process is highly relevant for the conversion of this compound to 2-thiopheneacetic acid, a valuable synthetic intermediate. wipo.intgoogle.com The use of nitrilases avoids the harsh acidic or basic conditions, high temperatures, and potential side reactions associated with chemical hydrolysis. researchgate.net These enzymatic reactions are conducted in aqueous media under mild pH and temperature conditions, reducing energy consumption and waste generation. researchgate.net For example, studies on various nitrilases show they can effectively convert arylacetonitriles into their respective acids, and reaction conditions like pH and temperature can be tuned to optimize product formation and minimize byproducts like amides. nih.gov
Table 4: Comparison of Chemical vs. Biocatalytic Hydrolysis of this compound
| Feature | Chemical Hydrolysis | Biocatalytic (Nitrilase) Hydrolysis | Reference |
| Reagents | Strong acids or bases (e.g., HCl, NaOH) | Nitrilase enzyme in buffer | researchgate.netgoogle.com |
| Conditions | High temperatures, extreme pH | Mild temperatures (e.g., 30-50°C), near-neutral pH | researchgate.netnih.gov |
| Solvent | Often requires organic solvents | Aqueous medium | researchgate.net |
| Byproducts | Salts, potential side-reaction products | Ammonia, sometimes minor amide formation | researchgate.netnih.gov |
| Sustainability | Higher energy consumption, waste generation | "Green" process, lower energy, biodegradable catalyst | nih.govresearchgate.net |
Biocatalytic Synthesis using Nitrilases
Mechanistic Elucidation of Formation Reactions
Understanding the step-by-step mechanism of a chemical reaction is fundamental to optimizing reaction conditions, improving yields, and designing new synthetic routes. The formation of this compound can be achieved through various reactions, with mechanisms that involve distinct intermediates and kinetic profiles.
A common and efficient method for forming C=C bonds is the Knoevenagel condensation, which can be used to prepare derivatives from this compound. nih.gov This reaction involves the condensation between a compound with an active methylene group, such as this compound, and an aldehyde or ketone. researchgate.net
A plausible mechanism for this reaction involves the following key steps and intermediates:
Formation of a Carbanion: A base catalyst removes a proton from the active methylene group (-CH2CN) of this compound, creating a resonance-stabilized carbanion intermediate.
Nucleophilic Attack: The nucleophilic carbanion attacks the electrophilic carbonyl carbon of the aldehyde. This step leads to the formation of an alkoxide intermediate.
Protonation and Dehydration: The alkoxide intermediate is protonated, typically by the conjugate acid of the catalyst or a protic solvent, to form a β-hydroxy nitrile (an aldol (B89426) addition product). This intermediate then undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated nitrile product. researchgate.net
In other reaction contexts, it has been proposed that the methylene carbon of this compound can be directly thiolated, followed by ring closure to form fused thiophene systems, highlighting the reactivity of this position. semanticscholar.org
Reaction kinetics provides quantitative insight into the speed of a chemical transformation. The rate of a reaction is determined experimentally by monitoring the change in concentration of a reactant or product over time. libretexts.org From this data, a rate law of the form Rate = k[A]^m[B]^n can be determined, where k is the rate constant and m and n are the orders of the reaction with respect to reactants A and B. fu-berlin.de
While specific kinetic data for the formation of this compound itself is not detailed in the provided context, studies on related thiophene compounds demonstrate the methodology. For example, kinetic investigations of the reactions of 3,5-dicyanothiophene with various nucleophiles have been used to determine its electrophilicity parameter (E) according to the Mayr equation (log k = sN(N + E)), thereby placing it on a quantitative reactivity scale. nih.gov
Theoretical and computational chemistry provide powerful tools for investigating reaction mechanisms at a molecular level. dergipark.org.tr Density Functional Theory (DFT) is a widely used quantum mechanical method to study the electronic structure and geometry of molecules. nih.gov
For the formation reactions of this compound and its derivatives, theoretical studies can be employed to:
Map the Potential Energy Surface: DFT calculations can determine the energies of reactants, products, reaction intermediates, and transition states. This allows for the construction of a detailed reaction energy profile, which helps to identify the most likely reaction pathway and the rate-determining step. dergipark.org.tr
Analyze Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be visualized to understand the charge transfer characteristics of the reaction. For instance, in donor-acceptor systems, the HOMO is often located on the electron donor unit while the LUMO is on the acceptor. rsc.org
Elucidate Solvent Effects: The influence of different solvents on the reaction mechanism and energetics can be modeled using approaches like the polarizable continuum model (CPCM). dergipark.org.tr
Investigate Bonding and Charge Distribution: Methods such as Natural Bond Orbital (NBO) analysis can provide a deeper understanding of molecular interactions and charge distribution throughout the reaction. dergipark.org.tr
Such theoretical studies have been successfully applied to investigate mechanisms for various reactions involving thiophene derivatives and other organic molecules, complementing experimental findings. nih.govdergipark.org.trresearchgate.net
Derivatization Strategies and Structure Activity Relationship Sar Studies of 2 Thiopheneacetonitrile Analogs
Synthesis of Novel 2-Thiopheneacetonitrile Derivatives
The reactivity of the nitrile group and the α-methylene protons in this compound, coupled with the aromatic nature of the thiophene (B33073) ring, allows for a multitude of synthetic transformations. These reactions lead to the generation of complex molecules with tailored properties.
α-Substituted 2-Thiopheneacetic Acid Derivatives
The synthesis of α-substituted 2-thiopheneacetic acid derivatives represents a crucial area of chemical synthesis, given their utility as intermediates for pharmaceuticals. google.com A common approach involves the use of 2-acetylthiophenes as starting materials, which can be readily obtained from thiophene. google.com This method allows for the preparation of a series of thiophene derivatives from which 2-thiopheneacetic acid derivatives can be easily produced in high yields and with high selectivity through straightforward operations. google.com
One patented process describes the preparation of α-methyl-2-thiopheneacetic acid derivatives. This process involves the reaction between a compound with the general formula where X is a halogen, and an alkaline salt of a methyl dialkylmalonate. google.com Another industrially efficient method for synthesizing alpha-methyl-2-thiopheneacetic acid, a key intermediate for the anti-inflammatory drug tiaprofenic acid, involves the reaction of sodium-2-bromopropionate with 2-thienylmagnesiumbromide, followed by acidification.
A different synthetic route to 2-thiopheneacetic acid starts with thiophene, which is reacted with formaldehyde (B43269) and hydrochloric acid gas to produce 2-chloromethyl thiophene. This intermediate then reacts with trimethylsilyl (B98337) cyanide to yield this compound, which is subsequently hydrolyzed under alkaline conditions to produce 2-thiopheneacetic acid. google.com Another patented method describes the synthesis of 2-thiopheneacetic acid methyl ester by reacting thiophene with methyl chloroacetate (B1199739) in the presence of anhydrous aluminum chloride, followed by hydrolysis to the final acid. wipo.int
Table 1: Synthesis of α-Substituted 2-Thiopheneacetic Acid Derivatives
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| Substituted/unsubstituted 2-acetylthiophenes | Various | α-Substituted 2-thiopheneacetic acid derivatives | google.com |
| 2-Bromothiophene (B119243) | Sodium-2-bromopropionate, Mg | alpha-Methyl-2-thiopheneacetic acid | |
| Thiophene | Formaldehyde, HCl, Trimethylsilyl cyanide, NaOH | 2-Thiopheneacetic acid | google.com |
2-Thiopheneacetic acid and its derivatives are highly valuable as chemical modifiers for penicillin and cephalosporin (B10832234) antibiotics. google.comjustia.com The introduction of the 2-thienylacetyl group into the 6-aminopenicillanic acid (6-APA) or 7-aminocephalosporanic acid (7-ACA) core structures can significantly alter the antibacterial spectrum and efficacy of these β-lactam antibiotics. researchgate.net For instance, α-substituted 2-thiopheneacetic acid derivatives can be reacted with penicillanic acid derivatives to form penicillin derivatives with antibiotic activities. google.com Microorganisms have also been utilized to produce 2-thiopheneacetic acid from 2-alkylthiophenes for this purpose. google.com The development of new cephalosporin antibiotics such as cefetrizole (B1663827) and nitrocefin (B1678963) has also utilized 2-thiopheneacetic acid. google.com
Fused Heterocyclic Systems (e.g., Thiopyranthiones, Thiophenes, Furans)
This compound is a key precursor for the synthesis of various fused heterocyclic systems. One example is the preparation of (E)-3-(4-Chlorophenyl)-2-(2-thienyl)acrylonitrile, which serves as an intermediate for creating new fused heterocyclic compounds. iucr.orgiucr.org This synthesis is achieved through the reaction of this compound with 4-chlorobenzaldehyde (B46862) in the presence of potassium tert-butoxide in anhydrous ethanol (B145695). iucr.orgiucr.org The resulting acrylonitrile (B1666552) derivative contains a reactive double bond and a nitrile group, which can participate in subsequent cyclization reactions to form more complex heterocyclic structures. The study of such molecules is part of the broader field of heterocyclic chemistry which investigates the synthesis and properties of compounds like quinolines, indoles, and benzothiophenes. nou.edu.ng Photochemical oxidative cyclization of arylthienylethenes, which can be derived from thiophene-containing precursors, is another method to generate fused heterocyclic systems. rsc.org
Table 2: Synthesis of an Intermediate for Fused Heterocyclic Systems
| Reactants | Catalyst/Solvent | Product | Reference |
|---|
Pyrido[2,3-d]pyrimidine (B1209978) Derivatives
The synthesis of pyrido[2,3-d]pyrimidine derivatives, a class of compounds with diverse biological activities, can be achieved using this compound as a key building block. One synthetic route involves the condensation of this compound with a suitable pyrimidine (B1678525) precursor. For example, the condensation of a specific aminopyrimidine with this compound in the presence of sodium hydride and 2-ethoxyethanol (B86334) yields a pyridopyrimidin-7-imine. nih.gov This intermediate can be further modified, for instance, through acetylation followed by acid hydrolysis, to generate a variety of pyrido[2,3-d]pyrimidine derivatives. nih.gov Other methods for synthesizing the pyrido[2,3-d]pyrimidine core include one-pot, three-component reactions of 4(6)-aminouracil, malononitrile, and aromatic aldehydes under microwave irradiation or with a catalyst like diammonium hydrogen phosphate. scirp.orgscirp.org
Monodisperse Au/Au@polythiophene Core/Shell Nanospheres
In the realm of nanotechnology, this compound plays a dual role in the synthesis of monodisperse Au/Au@polythiophene core/shell nanospheres. acs.orgnih.govlookchem.com These nanostructures are prepared through a facile process where this compound reduces a gold precursor, AuCl₄⁻, in an aqueous solution. acs.orgnih.gov Concurrently with the reduction of the gold salt, this compound undergoes polymerization, leading to the formation of a polythiophene shell that encapsulates the gold nanoparticle core. acs.orgnih.gov The resulting material is more accurately described as Au/Au@polythiophene core/shell nanospheres because the shell itself is composed of very small gold nanoparticles embedded within the thiophene polymer. acs.orgnih.gov
During the synthesis of Au/Au@polythiophene core/shell nanospheres, this compound functions as both a reductant and a ligand. acs.orgnih.gov It reduces the Au(III) precursor to Au(0), leading to the formation of gold nanoparticles. acs.orgnih.gov Simultaneously, it polymerizes to form the polythiophene shell. Fourier-transform infrared (FT-IR) spectroscopy has revealed that the cyano (C≡N) groups of the polythiophene shell coordinate to the surface of the gold nanoparticles, thus acting as ligands. acs.orgnih.gov This coordination is a key aspect of the stabilization of the nanoparticle structure. It has also been noted that under the acidic reaction conditions, some of the nitrile groups can be partially hydrolyzed to carboxylic acid (COOH) groups. acs.orgnih.gov The role of ligands is critical in nanoparticle synthesis, influencing their final properties, although ligand decomposition can sometimes occur. nih.govnii.ac.jp The nature of the ligand, whether aliphatic, aromatic, or bulky, can determine the atomic structure and properties of the resulting nanomaterials. frontiersin.org
Table 3: Summary of this compound's Role in Nanosphere Synthesis
| Function | Description | Evidence | Reference |
|---|---|---|---|
| Reductant | Reduces AuCl₄⁻ to form gold nanoparticles. | Formation of Au nanoparticles in the reaction mixture. | acs.orgnih.gov |
| Monomer | Polymerizes to form the polythiophene shell. | Characterization of the core/shell structure. | acs.orgnih.gov |
Functionalization with Other Thiophene Derivatives
The chemical scaffold of this compound serves as a versatile starting point for the synthesis of more complex molecules, particularly those incorporating multiple thiophene units. These derivatization strategies often aim to create fused heterocyclic systems or bi-heterocyclic compounds, which can exhibit unique pharmacological properties.
A key strategy involves the synthesis of thieno[2,3-b]thiophene (B1266192) derivatives. nih.govd-nb.info For instance, a diketone derivative of thieno[2,3-b]thiophene can be converted into a bromoketone, which then acts as an electrophilic center. d-nb.info This intermediate can react with various nucleophiles to generate a diverse library of new derivatives. This method allows for the construction of novel bis-heterocyclic compounds, including bis-pyrazolothieno[2,3-b]thiophenes and bis-pyridinothieno[2,3-b]thiophenes. nih.gov
Another approach involves the condensation of this compound with other molecules to build larger structures containing a thiophenyl group. A notable example is the base-catalyzed cyclocondensation with 4-(N,N)-diethylaminosalicylaldehyde, which, after subsequent hydrolysis and further reactions, yields complex coumarin (B35378) derivatives equipped with a thiophenyl residue. nih.gov This highlights the utility of the acetonitrile (B52724) group in forming new carbon-carbon bonds and rings.
Furthermore, the incorporation of thiophene moieties can be used as a method for distant functionalization. In this advanced strategy, thiophene-containing molecules like methyl thiophene-2-carboxylate (B1233283) are used as synthetic equivalents of long-chain anions. Promoted by samarium diiodide, these compounds react with electrophiles such as aldehydes and ketones at the thiophene ring. Subsequent reductive desulfurization removes the thiophene ring, leaving a functionalized long-chain molecule that was otherwise difficult to synthesize. nih.gov This demonstrates a sophisticated use of the thiophene moiety as a reactive handle that is later removed.
Advanced SAR Methodologies for this compound Scaffolds
Computational SAR Studies
To accelerate the discovery of potent this compound analogs and to understand their mechanism of action at a molecular level, various advanced computational methodologies are employed. These in silico techniques provide critical insights into the structure-activity relationships (SAR) that govern the biological efficacy of these compounds.
Molecular Docking and Dynamics: Molecular docking is a primary tool used to predict the binding orientation and affinity of a ligand to its protein target. For instance, in the study of 3-aryl-2-(thien-2-yl)acrylonitriles derived from this compound, docking simulations were used to rationalize their structure-activity relationship with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). semanticscholar.org These studies indicated that the hydroxyl group of one potent compound was crucial for its distinct inhibitory activity against VEGFR-2. semanticscholar.org Molecular dynamics simulations further support these findings by providing insights into the stability of the ligand-protein complex over time. semanticscholar.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structures of compounds with their biological activities. For thiophene derivatives, 2D-QSAR studies have been developed to design novel antimicrobial agents. nih.gov By analyzing a series of existing thiophene compounds, a predictive model was built, which was then used to design new compounds with potentially excellent inhibitory action against resistant pathogens like E. coli. nih.gov
Classification Structure-Activity Relationship (CSAR): For predicting toxicological properties such as genotoxicity, classification-based SAR models are utilized. A CSAR model using the grid search support vector machine (GS-SVM) method was successfully built to predict the genotoxicity of 140 thiophene derivatives. researchgate.net The model demonstrated high accuracy, proving to be a valuable tool for early-stage toxicological assessment. researchgate.net
Density Functional Theory (DFT): Quantum chemical methods like DFT are used to study the electronic properties of molecules. For a series of thiophene carboxamide derivatives, DFT calculations were performed to determine their HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy values. nih.gov The resulting energy gap (ΔE) was correlated with their anticancer activity, suggesting that a lower energy gap could be associated with enhanced biological efficacy. nih.gov
Petra/Osiris/Molinspiration (POM) Analyses: This suite of computational tools is used to predict various molecular properties, including bioavailability and potential toxicity. For a series of "armed thiophene" derivatives, these analyses were used alongside molecular docking to understand the crucial role of different substituents on their bioactivity and to identify unfavorable structural features in drug design. nih.govnih.gov
Table 1: Application of Computational Methodologies in SAR of this compound Analogs
| Methodology | Application | Key Findings/Insights | Reference |
|---|---|---|---|
| Molecular Docking & Dynamics | Predicting binding modes of acrylonitrile derivatives to VEGFR-2 kinase. | Identified key interactions, such as the role of a hydroxyl group in potent inhibition. | semanticscholar.org |
| 2D-QSAR | Design of novel thiophene-tethered lactam derivatives as antimicrobial agents. | Developed a model to predict pIC50 values and guide the design of new compounds against E. coli. | nih.gov |
| CSAR (GS-SVM) | Prediction of genotoxicity for a large set of thiophene derivatives. | Achieved high classification accuracy (>92%) for both training and test sets. | researchgate.net |
| Density Functional Theory (DFT) | Studying electronic properties (HOMO-LUMO gap) of thiophene carboxamides. | Correlated lower HOMO-LUMO energy gaps with higher anticancer activity. | nih.gov |
| POM Analyses | Analysis of "armed thiophene" derivatives for antimicrobial activity. | Showed the impact of substituents on bioactivity and highlighted unfavorable structural parameters. | nih.govnih.gov |
Experimental Evaluation of Derivative Activities
The derivatization of this compound has led to the synthesis of numerous analogs that have been evaluated through rigorous experimental assays to determine their biological activities. These studies provide concrete data on the efficacy of these compounds against various targets, including cancer cells and microbes.
Anticancer Activity: A significant area of research has been the development of this compound derivatives as anticancer agents. A series of 3-aryl-2-(thien-2-yl)acrylonitriles, prepared via Knoevenagel condensation of this compound with various aryl aldehydes, showed potent anti-proliferative activity against hepatoma cells. semanticscholar.orgmdpi.com Several of these compounds exhibited IC₅₀ values in the sub-micromolar to low micromolar range, with some being more potent than the established kinase inhibitor sorafenib. semanticscholar.org Kinase profiling revealed that a particularly active compound, 1c , is a multi-kinase inhibitor with preferential activity against VEGFR-2. semanticscholar.org Another study identified "Compound 480," a 2,3-fused thiophene derivative, as a promising anticancer agent with low IC₅₀ values against HeLa and HepG2 cancer cell lines. nih.gov
Table 2: Antiproliferative Activity of 3-Aryl-2-(2-thienyl)acrylonitrile Derivatives
| Compound | Aryl Substituent | IC₅₀ HepG2 (µM) | IC₅₀ Huh-7 (µM) | Reference |
|---|---|---|---|---|
| 1a | 4-Hydroxy-3-methoxyphenyl | 0.98 | 1.12 | mdpi.com |
| 1b | 3,4-Dihydroxyphenyl | 1.50 | 1.80 | mdpi.com |
| 1c | 3-Hydroxy-4-methoxyphenyl | 0.30 | 0.60 | mdpi.com |
| 1e | 3-Methyl-4-hydroxy-5-methoxyphenyl | 0.99 | 1.30 | mdpi.com |
| 1j | 3-Fluoro-4-methoxyphenyl | 4.90 | 5.70 | semanticscholar.org |
Enzyme Inhibition: Derivatives based on the thieno[2,3-b]thiophene scaffold have been evaluated for their enzyme inhibitory potential. These studies have identified potent inhibitors of enzymes such as α-glucosidase and β-glucuronidase. d-nb.info For example, compound 9 was found to be several hundred-fold more active as a β-glucuronidase inhibitor than the standard D-Saccharic acid 1,4-lactone. d-nb.info Compounds 8a and 8b emerged as potent inhibitors of α-glucosidase, being significantly more active than the standard drug acarbose. d-nb.info
Table 3: Enzyme Inhibitory Activity of Selected Thieno[2,3-b]thiophene Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Standard Drug IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 8a | α-Glucosidase | 13.2 ± 0.34 | 841 ± 1.73 (Acarbose) | d-nb.info |
| 8b | α-Glucosidase | 14.1 ± 0.28 | 841 ± 1.73 (Acarbose) | d-nb.info |
| 5 | β-Glucuronidase | 0.13 ± 0.019 | 45.75 ± 2.16 (D-Saccharic acid 1,4-lactone) | d-nb.info |
| 9 | β-Glucuronidase | 0.003 ± 0.09 | 45.75 ± 2.16 (D-Saccharic acid 1,4-lactone) | d-nb.info |
Antimicrobial Activity: The thiophene nucleus is a well-known pharmacophore in antimicrobial agents. Experimental evaluation of newly synthesized thiophene derivatives incorporating pyrazole, pyridine, and various fused heterocyclic systems has revealed significant antimicrobial properties. nih.gov Notably, compounds 9 , 12 , and 19 from one study were found to be more potent against the fungus Aspergillus fumigatus than the standard drug Amphotericin B. nih.gov This highlights the potential of developing this compound-based compounds as novel antifungal agents.
Advanced Spectroscopic and Computational Characterization of 2 Thiopheneacetonitrile and Its Derivatives
High-Resolution Spectroscopic Techniques
High-resolution spectroscopic techniques are indispensable for the detailed characterization of 2-thiopheneacetonitrile, providing insights into its electronic and structural properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound.
¹H NMR: In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum of this compound typically shows signals for the thiophene (B33073) ring protons and the methylene (B1212753) protons. google.com A patent for the preparation of this compound reports signals at 7.07 ppm and 7.21 ppm, both as singlets. google.com Another study reports a singlet for the methylene protons (-CH₂-) at 3.58 ppm, and multiplets for the thiophene protons at 6.90 ppm, 7.10 ppm, and 7.22 ppm. echemi.com
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, the carbon of the nitrile group (-CN) appears at approximately 117.7 ppm. echemi.com The methylene carbon is observed at around 18.4 ppm. echemi.com The carbons of the thiophene ring resonate at approximately 122.9, 126.9, 127.0, and 129.4 ppm. echemi.com
Table 1: ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Thiophene H | 6.90-7.22 (m) echemi.com | 122.9, 126.9, 127.0, 129.4 echemi.com |
| -CH₂- | 3.58 (s) echemi.com | 18.4 echemi.com |
| -CN | - | 117.7 echemi.com |
Note: Chemical shifts can vary slightly depending on the solvent and concentration. sigmaaldrich.com
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules. libretexts.orgjasco-global.com
IR Spectroscopy: The IR spectrum of this compound is characterized by a sharp absorption band corresponding to the nitrile group (C≡N) stretching vibration, which typically appears around 2255 cm⁻¹. echemi.com Other significant peaks include those for C-H stretching of the thiophene ring and the methylene group. A study on a derivative, N-(2-chlorobenzyl)-2-(2-thienyl)acetamide, which can be synthesized from this compound, shows a characteristic νNH absorption at 3330 cm⁻¹. google.com
Raman Spectroscopy: Raman spectroscopy also reveals the vibrational modes of this compound. While specific Raman data for the parent compound is not readily available in the provided results, it is a valuable technique for studying derivatives and their interactions. escholarship.org For instance, it can be used to study the reduction of related compounds. escholarship.org
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |
| C≡N | Stretching | ~2255 echemi.com |
| C-H (Thiophene) | Stretching | ~3104 echemi.com |
| C-H (Methylene) | Stretching | Not specified |
| C=C (Thiophene) | Stretching | Not specified |
UV-Visible Absorption and Fluorescence Spectroscopy
UV-Visible and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. biocompare.com
For derivatives of this compound, such as those with a 1,4,5-triphenyl-1H-imidazole donor group, the UV-Visible absorption spectrum in dichloromethane (B109758) (DCM) shows a maximum absorption wavelength (λmax) around 375 nm. rsc.orgresearchgate.net These derivatives often exhibit large Stokes shifts, which is the difference between the absorption and emission maxima, making them potentially useful in optoelectronic applications. rsc.orgresearchgate.net The fluorescence emission of these derivatives can be influenced by the solvent polarity. rsc.orgresearchgate.net
Solvatochromism: Certain derivatives of this compound exhibit solvatochromism, where the color of a solution changes with the polarity of the solvent. rsc.orgresearchgate.net For instance, an imidazole-based derivative of this compound shows a bathochromic (red) shift in its emission wavelength from 439 nm in n-hexane to 529 nm in acetonitrile (B52724) as the solvent polarity increases. rsc.orgresearchgate.net This is attributed to the intramolecular charge transfer (ICT) character of the molecule. rsc.org
Aggregation-Induced Emission (AIE): Aggregation-induced emission is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. sigmaaldrich.com This is often due to the restriction of intramolecular motions in the aggregated state. sigmaaldrich.com Imidazole-based derivatives of this compound have been shown to exhibit AIE characteristics. rsc.orgresearchgate.net In a mixture of dioxane and water (10:90), the emission intensity of such a derivative increased by approximately three times compared to its emission in pure dioxane. rsc.orgresearchgate.net
Mechanofluorochromism is the change in the fluorescence color of a material upon the application of a mechanical force, such as grinding. rsc.orgresearchgate.net This property is often reversible. Imidazole-based derivatives of this compound have demonstrated reversible mechanofluorochromic behavior. rsc.orgresearchgate.net X-ray diffraction (XRD) data suggests that the transition between ordered crystalline and disordered amorphous phases upon mechanical stimulation is the primary reason for this MFC behavior. rsc.orgresearchgate.net
Mass Spectrometry (HRMS, ESI-MS, LC-MS)
Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. nist.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. acs.org For example, a derivative of this compound was characterized by HRMS (ESI) to confirm its calculated and found mass. acs.org
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique commonly used for the analysis of polar and large molecules. rsc.org It is often coupled with liquid chromatography (LC-MS) for the separation and analysis of complex mixtures. sielc.com This technique has been used to characterize various derivatives of this compound and to study reaction mixtures. rsc.orgnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. sielc.com This technique is suitable for the analysis of this compound and its impurities. sielc.com A reverse-phase HPLC method with a simple mobile phase of acetonitrile, water, and phosphoric acid has been developed for the analysis of this compound. sielc.com For mass spectrometry compatible applications, formic acid can be used instead of phosphoric acid. sielc.com
X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD)
X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD) are powerful analytical techniques for characterizing the surface chemistry and crystalline structure of materials, including this compound and its derivatives.
X-ray Photoelectron Spectroscopy (XPS) provides quantitative information about the elemental composition and chemical states of the elements within the top 1-10 nm of a material's surface. carleton.edugumed.edu.pl In the study of thiophene derivatives, XPS is crucial for confirming the incorporation of the thiophene moiety and probing the chemical environment of the sulfur and carbon atoms.
Studies on thiophene derivatives adsorbed on gold surfaces reveal complex S 2p XPS spectra. acs.orgosti.gov These spectra often show multiple components, which can be attributed to sulfur atoms in different chemical environments, such as intact thiophene rings and molecules that have undergone S-C bond scission upon interaction with the metal surface. acs.org For instance, analysis of various thiophene derivatives on gold substrates shows characteristic sulfur signals in the 160 to 170 eV binding energy range. researchgate.net Gas-phase XPS studies of benzo[b]thiophene and dibenzothiophene, supported by theoretical calculations, have been used to assign trends in C 1s and S 2p ionization potentials, linking them to inductive effects and π-electron delocalization. nih.gov In plasma-deposited coatings of thiophene derivatives, XPS has been used to determine the atomic composition, revealing the carbon-to-sulfur ratio and the presence of oxygen from post-deposition reactions with air. uhasselt.be
Table 1: Representative XPS Binding Energies for Thiophene Derivatives
| Element | Orbital | Binding Energy (eV) | Compound Context |
|---|---|---|---|
| Sulfur | S 2p | ~160 - 170 | Thiophene derivatives on gold researchgate.net |
| Sulfur | S 2p | ~161.2 (S 2p₃/₂) | Metal sulfide (B99878) composites researchgate.net |
| Sulfur | S 2p | ~162.2 (S 2p₁/₂) | Metal sulfide composites researchgate.net |
| Carbon | C 1s | ~284-285 | General thiophene derivatives |
Note: Binding energies can shift based on the specific chemical environment and sample charging.
X-ray Diffraction (XRD) is employed to investigate the long-range crystalline order of solid-state materials. For derivatives of this compound, XRD patterns can confirm whether a compound is crystalline or amorphous and provide details about its crystal lattice. In studies of donor-π-acceptor dyes where this compound acts as the acceptor, XRD analysis has been instrumental. nih.govrsc.org It has been used to demonstrate that reversible mechanofluorochromism—a change in fluorescence color upon mechanical grinding—is associated with a transition between an ordered crystalline state and a disordered amorphous phase. nih.govrsc.orgrsc.org The configuration of newly synthesized 3-Aryl-2-(2-thienyl)acrylonitriles, which are derivatives of this compound, has been determined to be the E-configuration based on X-ray crystal structure experiments. semanticscholar.org
Computational Chemistry for Molecular Understanding
Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides profound insights into the electronic structure, properties, and reactivity of molecules like this compound. These theoretical calculations complement experimental findings and help in the rational design of new functional materials.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a standard tool for investigating the properties of thiophene-based molecules due to its favorable balance of accuracy and computational cost. uni-muenchen.de Functionals such as B3LYP are commonly paired with basis sets like 6-31G(d) or 6-311G(d,p) to study various derivatives of this compound. nih.govresearchgate.netresearchgate.net These calculations can predict molecular geometries, vibrational frequencies, electronic properties, and spectroscopic behavior. researchgate.netmdpi.com
A fundamental step in computational analysis is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure. q-chem.com For derivatives of this compound, this process yields crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's conformation. researchgate.net
Following optimization, a vibrational frequency analysis is performed. gaussian.comuni-rostock.de This calculation serves two main purposes: first, it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, it predicts the molecule's theoretical vibrational spectrum (FT-IR and FT-Raman). researchgate.netq-chem.com The calculated vibrational modes can be assigned to specific molecular motions (e.g., C-H stretching, C≡N stretching, thiophene ring vibrations) and compared with experimental spectra to validate the computational model. mdpi.com
Table 2: Calculated Geometrical Parameters for a Representative this compound Derivative (Illustrative)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C(thiophene)-C(acetonitrile) | ~1.45 Å |
| Bond Length | C-C≡N | ~1.43 Å |
| Bond Length | C≡N | ~1.16 Å |
| Bond Angle | C(thiophene)-C-C(nitrile) | ~122° |
Note: These are typical values; actual parameters vary with the specific derivative and computational level.
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular electronic transitions. wikipedia.orgnih.gov DFT calculations provide the energies of these orbitals and the energy difference between them, known as the HOMO-LUMO gap.
The HOMO-LUMO gap is a critical parameter, as it relates to the molecule's chemical stability and the energy required for electronic excitation. A smaller gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths. For donor-π-acceptor systems incorporating this compound as the acceptor, calculations show that the HOMO density is typically located on the electron-donating part of the molecule, while the LUMO density is concentrated on the this compound acceptor moiety. nih.govrsc.org This spatial separation confirms that the lowest energy electronic transition has a significant intramolecular charge transfer (ICT) character. nih.govrsc.org
Table 3: Calculated FMO Properties for a Donor-Acceptor Dye with a this compound Acceptor
| Property | Value (eV) |
|---|---|
| HOMO Energy | -5.89 |
| LUMO Energy | -2.45 |
Source: Adapted from studies on imidazole-based dyes. nih.gov
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. mdpi.compreprints.org
Red/Yellow Regions: Indicate negative potential, rich in electrons. These are the most likely sites for electrophilic attack.
Blue Regions: Indicate positive potential, electron-poor. These are the most likely sites for nucleophilic attack.
Green Regions: Indicate neutral or near-zero potential.
For this compound, an MEP map would show a region of high negative potential (red/yellow) around the electronegative nitrogen atom of the nitrile group, making it a prime site for interacting with electrophiles or forming hydrogen bonds. The hydrogen atoms of the thiophene ring would exhibit positive potential (blue), while the sulfur atom and the π-system of the ring would show intermediate to slightly negative potential, reflecting a more complex distribution of charge. researchgate.net
To investigate the excited states and simulate the UV-Visible absorption spectrum of a molecule, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method. aps.orgmdpi.com TD-DFT calculates the vertical transition energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. researchgate.netcase.edu
For derivatives of this compound, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and help assign the character of the electronic transitions (e.g., π→π* or ICT). nih.govresearchgate.net In a study of new dyes, a derivative with a this compound acceptor was found to have a calculated maximum absorption wavelength of 375 nm in a dichloromethane solvent model, which is attributed to an ICT transition from the donor part to the acceptor part of the molecule. nih.govrsc.org These theoretical predictions are invaluable for interpreting experimental spectra and for designing new molecules with desired optical properties. mdpi.comrespectprogram.org
Table 4: Representative TD-DFT Calculated Absorption Data for a this compound Derivative
| Calculated λₘₐₓ (nm) | Oscillator Strength (f) | Major Contribution | Transition Character |
|---|
Source: Adapted from studies on imidazole-based dyes. nih.govrsc.orgrsc.org
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecular systems, providing detailed insights into their structural dynamics, conformational changes, and intermolecular interactions. nih.govnih.gov In the context of this compound and its derivatives, MD simulations can elucidate their dynamic properties in various environments, such as in solution or interacting with biological macromolecules.
While specific MD simulation studies focusing solely on isolated this compound are not extensively documented in the literature, the principles and applications can be understood from simulations of related thiophene derivatives. rsc.orgcore.ac.ukresearchgate.net These simulations typically employ classical force fields, such as OPLS-AA, to describe the interatomic forces and integrate Newton's equations of motion to track the trajectory of each atom over time. mdpi.com
A study on 3-aryl-2-(2-thienyl)acrylonitriles, which are derivatives of this compound, utilized MD simulations to investigate their binding stability with the VEGFR-2 protein. mdpi.com An unrestrained 100 ns MD simulation was performed, and the analysis of the trajectory provided insights into the stability of the ligand-protein complex. mdpi.com
Table 1: Representative Parameters for Molecular Dynamics Simulations of Thiophene Derivatives
| Parameter | Description | Typical Values/Methods |
| Force Field | A set of parameters and equations to calculate the potential energy of the system. | OPLS-AA, AMBER, CHARMM |
| Solvent Model | Representation of the solvent molecules in the simulation box. | SPC/E, TIP3P for water; explicit solvent models for organic solvents |
| Ensemble | Statistical ensemble defining the thermodynamic conditions of the simulation. | NVT (canonical), NPT (isothermal-isobaric) |
| Temperature | The temperature at which the simulation is run. | 300 K, 310 K |
| Pressure | The pressure at which the simulation is run (for NPT ensemble). | 1 atm |
| Time Step | The interval between successive integration steps. | 1-2 fs |
| Simulation Time | The total duration of the simulation. | Nanoseconds (ns) to microseconds (µs) |
| Boundary Conditions | Conditions applied to the boundaries of the simulation box to mimic an infinite system. | Periodic Boundary Conditions (PBC) |
Key Research Findings from MD Simulations of Thiophene Derivatives:
Conformational Dynamics: MD simulations can reveal the accessible conformations of the acetonitrile side chain relative to the thiophene ring in this compound. The flexibility of this linkage is crucial for its interaction with other molecules.
Solvation Effects: The behavior of this compound in aqueous and organic solvents can be modeled to understand its solubility and the structure of the surrounding solvent shell. Studies on acetonitrile solutions have shown that the organization of solvent molecules at interfaces is significantly influenced by the amphiphilic nature of acetonitrile. rsc.org
Interaction with Biological Targets: For derivatives of this compound with biological activity, MD simulations can be used to study their binding mode and stability within the active site of a protein. For example, in the study of 3-aryl-2-(2-thienyl)acrylonitriles as VEGFR-2 inhibitors, MD simulations helped to validate the docking poses and understand the key interactions responsible for binding affinity. mdpi.com
Self-Assembly and Interfacial Behavior: MD simulations have been employed to study the self-assembly of bis-urea substituted thiophene derivatives on graphite (B72142) surfaces, revealing that hydrogen bonding plays a crucial role in their spatial arrangement. core.ac.uk Such studies are relevant for understanding the behavior of this compound derivatives in materials science applications.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable tools in drug discovery and medicinal chemistry for predicting the activity of new compounds, optimizing lead structures, and understanding the molecular features that govern a specific biological response. nih.gov
For this compound and its derivatives, QSAR studies can be instrumental in identifying key structural, electronic, and physicochemical properties that influence their biological activities, such as antimicrobial, anti-inflammatory, or anticancer effects.
The general workflow of a QSAR study involves:
Data Set Collection: A series of compounds with experimentally determined biological activities (e.g., IC₅₀, EC₅₀) is compiled.
Molecular Descriptor Calculation: A wide range of numerical descriptors representing the structural, topological, electronic, and physicochemical properties of the molecules are calculated.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.govipb.pt
Model Validation: The predictive power and robustness of the developed QSAR model are assessed using various validation techniques, including internal (e.g., leave-one-out cross-validation) and external validation (using a test set of compounds not included in the model development). nih.gov
Table 2: Common Molecular Descriptors Used in QSAR Studies of Thiophene Derivatives
| Descriptor Class | Examples | Description |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic information about the molecular composition. |
| Topological | Connectivity indices (e.g., Kier & Hall), Shape indices | Describe the atomic connectivity and shape of the molecule. |
| Geometric | Molecular surface area, Molecular volume | 3D properties related to the size and shape of the molecule. |
| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Describe the electronic distribution and reactivity of the molecule. nih.gov |
| Physicochemical | LogP (lipophilicity), Molar refractivity | Relate to the partitioning and polarizability of the molecule. |
Detailed Research Findings from QSAR Studies of Thiophene Derivatives:
Several QSAR studies have been conducted on various classes of thiophene derivatives, providing valuable insights into their structure-activity relationships.
Anti-inflammatory Activity: A QSAR study on a series of 43 thiophene analogs with anti-inflammatory activity revealed the significant role of electronic properties. nih.gov The study found that the energy of the lowest unoccupied molecular orbital (E_LUMO) and the dipole moment were key descriptors in modulating the anti-inflammatory activity. nih.gov This suggests that the electronic nature of the substituents on the thiophene ring is crucial for their biological function.
Anticancer Activity: In a study of pyrido[2,3-d]pyrimidine (B1209978) derivatives, which can be synthesized from this compound, QSAR models were developed to understand their anticancer efficacy. rsc.org These models help in identifying the structural features that contribute to their activity against various cancer cell lines.
Enzyme Inhibition: QSAR models have been developed for thiophene derivatives as inhibitors of Polo-Like Kinase 1 (PLK1). nih.gov These models used 3D molecular descriptors and demonstrated good predictive accuracy for the inhibitory activity (pIC₅₀). nih.gov Such models are instrumental in designing more potent and selective enzyme inhibitors.
Genotoxicity Prediction: A classification structure-activity relationship (CSAR) study was performed on 140 thiophene derivatives to predict their genotoxicity. researchgate.net The model, developed using a support vector machine (GS-SVM), showed high accuracy in classifying compounds as genotoxic or non-genotoxic based on their molecular descriptors. researchgate.net
Research Applications of 2 Thiopheneacetonitrile and Its Derivatives
Medicinal Chemistry and Pharmaceutical Research
The versatility of the 2-thiopheneacetonitrile scaffold has made it a valuable building block in the development of new drugs. georganics.sk Its derivatives have been explored for a wide range of biological activities, demonstrating their potential in treating various diseases. nih.govnih.gov
Antineoplastic and Anticancer Activities
Derivatives of this compound have shown considerable promise as anticancer agents. nih.gov Researchers have synthesized and evaluated numerous thiophene-containing compounds for their ability to inhibit the growth of cancer cells and tumors. nih.govscirp.org
Recent studies have highlighted the potent anti-proliferative effects of this compound derivatives against human hepatoma cell lines, such as HepG2 and Huh-7. nih.govmdpi.com A series of novel 3-aryl-2-(2-thienyl)acrylonitriles were synthesized and tested for their efficacy in these liver cancer models. nih.govmdpi.com
Notably, several of these derivatives exhibited significant growth inhibitory effects, with IC₅₀ values in the sub-micromolar to micromolar range, in some cases proving more potent than the clinically used multikinase inhibitor, sorafenib. nih.govmdpi.com For instance, one derivative, compound 1c (3-[(3-hydroxy-4-methoxy)phenyl]-2-(thien-2-yl)acrylonitrile), was identified as a particularly potent inhibitor of hepatoma cell proliferation. mdpi.com
The table below summarizes the anti-proliferative activity of selected 2-(thien-2-yl)acrylonitrile derivatives against HepG2 and Huh-7 hepatoma cell lines.
| Compound | IC₅₀ (µM) on HepG2 | IC₅₀ (µM) on Huh-7 |
| 1a | <20 µM | <20 µM |
| 1b | <20 µM | <20 µM |
| 1c | 0.55 | 0.32 |
| 1e | <20 µM | <20 µM |
| 1j | 4.90 | 5.70 |
| 1i | 9.30 | 11.79 |
| Sorafenib (control) | >20 µM | >20 µM |
Data sourced from a study on new 3-aryl-2-(2-thienyl)acrylonitriles. nih.gov
These findings suggest that this compound derivatives represent a promising class of compounds for the development of new treatments for hepatocellular carcinoma. nih.govmdpi.com
The anticancer activity of some this compound derivatives has been attributed to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways involved in cancer development. mdpi.comgla.ac.uk Specifically, certain 3-aryl-2-(thien-2-yl)acrylonitrile derivatives have been identified as (multi-)kinase inhibitors with a notable activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.com
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov By inhibiting VEGFR-2, these compounds can disrupt the blood supply to tumors, thereby impeding their growth. mdpi.comnih.gov Kinase profiling has confirmed the preferential activity of compounds like 1b and 1c against VEGFR-2. mdpi.com This targeted inhibition of VEGFR-2 highlights the potential of these derivatives as anti-angiogenic agents in cancer therapy. mdpi.comnih.gov
Antimicrobial and Antifungal Properties
In addition to their anticancer effects, derivatives of this compound have also demonstrated antimicrobial and antifungal activities. nih.gov The thiophene (B33073) nucleus is a common feature in many compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties. nih.govmdpi.com
Research has shown that newly synthesized thiophene derivatives can exhibit potent activity against various bacterial and fungal strains. nih.gov For example, certain iminothiophene derivatives have shown promising results against Pseudomonas aeruginosa, with one derivative being more potent than the standard drug gentamicin. nih.gov Furthermore, some of these compounds have displayed activity against several fungal species. nih.govresearchgate.net The incorporation of other bioactive moieties, such as benzimidazole, with the thiophene skeleton can lead to novel antimicrobial agents. nih.gov
Intermediates for Drug Synthesis (e.g., Cephalothin, Antispasmodics, Antibiotics)
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. ontosight.ai Its chemical structure allows for further modifications and reactions to produce more complex molecules with desired therapeutic properties. ontosight.ai
For instance, this compound is a precursor in the synthesis of the antibiotic Cephalothin. It is also utilized in the creation of antispasmodics and other antibiotics. ontosight.ai The reduction of this compound yields 2-thiopheneethylamine, another important intermediate for a range of biologically active drugs, including lipid-lowering agents, platelet aggregation inhibitors, and cardiovascular dilators. google.com
Development of Novel Pharmacophores
The this compound scaffold is considered a "privileged" structure in medicinal chemistry, meaning it can serve as a template for the development of new pharmacophores. nih.gov A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity.
By modifying the substituents on the thiophene ring and the acetonitrile (B52724) side chain, chemists can create libraries of new compounds with diverse pharmacological profiles. nih.gov For example, the Knoevenagel condensation of this compound with various aldehydes is a common strategy to generate novel acrylonitriles with potential anticancer and antifungal activities. mdpi.comresearchgate.net This approach has led to the discovery of tyrphostins, which are tyrosine kinase inhibitors with promising antitumor effects. mdpi.com The versatility of this compound in generating diverse chemical structures makes it a valuable tool in the ongoing search for new and more effective drugs. ontosight.ainih.gov
Materials Science and Optoelectronic Applications
The unique electronic and structural characteristics of this compound and its derivatives have positioned them as significant building blocks in the realm of materials science and optoelectronics. The presence of the thiophene ring provides inherent conductivity and stability, while the acetonitrile group offers a site for further functionalization and polymerization. These properties are harnessed in a variety of advanced applications, from energy storage to biomedical imaging and electronic displays.
Electrochemical Supercapacitor Electrode Materials
Derivatives of this compound, particularly polymers, are promising active materials for electrochemical supercapacitor electrodes. These materials store charge through both electrochemical double-layer capacitance and pseudocapacitance, leading to high energy and power densities.
Poly-(E)-α-[(2-thienyl)methylene]-2-thiopheneacetonitrile is one such polymer that has been extensively studied. acs.org When combined with conductive additives like acetylene (B1199291) black, it forms a composite electrode with significant charge storage capabilities. psu.edu Research has shown that the electrochemical performance is influenced by the polymer's electronic structure and the electrolyte used. acs.orgnlc-bnc.ca For instance, stability tests have demonstrated that while there is a decrease in the voltammetric charge over numerous cycles, the material still retains a significant portion of its capacity. acs.org
In situ chemical polymerization has been employed to create composites of polythiophene with materials like graphene nanoplatelets (GNPLs). rsc.orgrsc.org These composites exhibit enhanced performance due to the synergistic effects between the conductive polymer and the high-surface-area graphene. The GNPLs provide an excellent scaffold for the polythiophene nanoparticles, leading to superior charge propagation and higher specific capacitance. rsc.orgrsc.org Similarly, polythiophene nanofibers and their carbonaceous derivatives have been successfully used as electrode materials in asymmetric supercapacitors. scientific.net
Here is a table summarizing the performance of various this compound-based supercapacitor electrode materials:
Performance of this compound-Based Supercapacitor Electrodes| Electrode Material | Specific Capacitance | Energy Density | Power Density | Cycling Stability |
|---|---|---|---|---|
| Poly-(E)-α-[(2-thienyl)methylene]-2-thiopheneacetonitrile | 30 Ah/kg (of polymer) psu.edu | 8.6 Wh/kg acs.org | 1.6 kW/kg acs.org | 60% charge decrease after 2000 cycles acs.org |
| 50% Graphene Nanoplatelets/Polythiophene (GNPLs/PTh) | 960.71 F/g at 10 mV/s rsc.org | 2.25 Wh/kg rsc.org | 23.55 W/kg rsc.org | 84.9% capacitance retention after 1500 cycles rsc.orgrsc.org |
| Polyaniline/Graphene (PANI/Graphene) | 320 F/g at 1 A/g rsc.org | - | - | - |
| PEDOT doped Graphene Nanosheets | ~201 F/g at 10 mV/s rsc.org | - | - | - |
| Polyaniline-based SC (PASC) | 13.22 mF/cm² bohrium.compan.pl | 1.175 µW·h/cm² bohrium.compan.pl | 4.99 µW/cm² bohrium.compan.pl | - |
| Polythiophene-based SC (PTSC) | 3.30 mF/cm² bohrium.com | - | - | - |
Fluorescent Probes and Chemosensors
The tunable fluorescence properties of this compound derivatives make them excellent candidates for the development of fluorescent probes and chemosensors. These sensors can be designed to detect specific analytes, such as metal ions, with high sensitivity and selectivity.
Several fluorescent probes based on thiophene derivatives have been synthesized for the detection of copper ions (Cu²⁺). rsc.orgnih.govresearchgate.netfrontiersin.orgnih.gov For example, a novel probe, PTZ-SCN, which incorporates a 2-(thiophen-2-yl)acetonitrile moiety, demonstrates a selective fluorescence quenching and a distinct red shift in its UV absorbance spectrum in the presence of Cu²⁺. nih.gov This allows for the colorimetric and fluorometric detection of Cu²⁺ with a low detection limit of 1.0461 × 10⁻⁸ M. nih.gov The interaction between the probe and the metal ion is typically a 2:1 stoichiometric ratio, as confirmed by Job's plot and density functional theory (DFT) calculations. nih.govnih.gov Another fluorescein-based probe, N4, exhibits a turn-on fluorescence response at 525 nm upon binding with Cu²⁺, enabling naked-eye detection. frontiersin.org
Here is a table summarizing the characteristics of some thiophene-based fluorescent probes for Cu²⁺ detection:
Thiophene-Based Fluorescent Probes for Cu²⁺ Detection| Probe | Detection Limit | Response Time | Key Features |
|---|---|---|---|
| PTZ-SCN | 1.0461 × 10⁻⁸ M nih.gov | - | Trilateral detection (colorimetric, fluorometric, visual) nih.gov |
| Carbazole-thiophene based probe | 0.29 µM nih.gov | < 5 seconds nih.gov | Rapid response, good cell-membrane permeability nih.gov |
| N4 (Fluorescein-based) | 1.20 µM frontiersin.org | 160 seconds frontiersin.org | Naked-eye detection, operates in a broad pH range (6-9) frontiersin.org |
| BNQ (Naphthalimide-based) | 45.5 nM rsc.org | - | Highly water-soluble, visible color change rsc.org |
The application of these fluorescent probes extends to in vivo imaging. Probes with good cell-membrane permeability and low cytotoxicity can be used to visualize the concentration and fluctuation of metal ions within living cells. nih.govnih.gov For instance, the carbazole-thiophene based probe has been successfully used to visualize intracellular Cu²⁺ concentrations. nih.gov Similarly, the PTZ-SCN probe has demonstrated effective imaging of Cu²⁺ in living cells, highlighting its potential for in vivo applications. nih.gov Furthermore, luminescent conjugated oligothiophenes (LCOs), which are pentameric thiophene derivatives, have been developed for real-time visualization of protein aggregates in transgenic mouse models of neurodegenerative diseases. nih.govucsd.edu One such LCO, p-FTAA, can be used for the ex vivo spectral assignment of distinct prion deposits and can identify Aβ deposits and neurofibrillary tangles in brain tissue. nih.govucsd.edu
Organic Light-Emitting Diodes (OLEDs) and Solar Cell Applications
Thiophene derivatives are fundamental materials in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs) and organic solar cells (OSCs). semanticscholar.orgresearchgate.net Their excellent charge transport properties, stemming from the high polarizability of the sulfur atom in the thiophene ring, make them ideal donor molecules in bulk heterojunction (BHJ) solar cells. semanticscholar.org Poly(3-hexylthiophene) (P3HT) is a widely used and highly efficient polymer donor in this context. semanticscholar.org
In the realm of OLEDs, carbazole-thiophene derivatives have been utilized as emissive materials. mdpi.com For example, OLEDs fabricated with certain carbazole (B46965) derivatives as the emissive layer have achieved high luminance and current efficiencies, with electroluminescence peaks in the greenish-blue region of the spectrum. mdpi.com Thienopyrroledione (TPD) derivatives have also been investigated as emitters in OLEDs, demonstrating the versatility of thiophene-based structures in optoelectronic devices. mdpi.com The design of donor-acceptor thienopyrazine derivatives has been explored through computational studies to optimize their properties for more efficient organic photovoltaic cells. researchgate.net
Nanomaterial Synthesis (e.g., Au/Au@polythiophene Nanospheres)
This compound plays a crucial role as a reagent in the synthesis of advanced nanomaterials. chemicalbook.comscientificlabs.ie A notable example is the facile preparation of monodisperse Au/Au@polythiophene core/shell nanospheres. nih.govacs.org In this process, this compound acts as a reducing agent for a gold precursor (AuCl₄⁻) in an aqueous solution. nih.govacs.org Concurrently with the reduction of the gold ions, this compound polymerizes, encapsulating the newly formed gold nanoparticles within a conductive polythiophene shell. nih.govacs.org
Interestingly, the resulting shell is not a simple polymer layer but is itself composed of very small gold nanoparticles embedded within the thiophene polymer matrix, leading to the Au/Au@polythiophene core/shell nanostructure. nih.govacs.org FT-IR spectroscopy has revealed that the gold nanoparticles are coordinated by the C≡N groups of the polythiophene shell. nih.gov These novel core/shell nanospheres have shown significant catalytic activity, for instance, in the hydrogenation of various nitroarene compounds. nih.govacs.org The conductive nature of the polythiophene shell is a key feature of these nanomaterials. nih.gov
Biocatalysis and Enzyme Activity Studies
This compound serves as a valuable substrate in the field of biocatalysis, particularly in studies involving nitrilase enzymes. nih.govwhiterose.ac.ukfrontiersin.org Nitrilases (EC 3.5.5.1) are enzymes that catalyze the hydrolysis of nitriles directly to the corresponding carboxylic acids and ammonia (B1221849), often under mild and environmentally friendly conditions. acs.orgd-nb.info This direct conversion is a significant advantage over traditional chemical hydrolysis methods, which may require harsh conditions and generate unwanted byproducts. acs.org
Research has demonstrated that this compound is a substrate for various nitrilase enzymes. nih.govwhiterose.ac.uk For instance, a nitrilase from Paraburkholderia phymatum (Nitphym) has shown activity with this compound, although it was not the preferred substrate compared to others like trans-cinnamonitrile. nih.gov In a comparative study of 16 different nitrilases, this compound was used as a substrate to assess and compare the hydrolytic activity of these enzymes. researchgate.net Another study identified a nitrilase from Alcaligenes faecalis ZJUTB10 that could hydrolyze this compound. acs.org The ability of nitrilases to act on a diverse range of substrates, including heterocyclic compounds like this compound, highlights their potential for various synthetic applications. frontiersin.orgucl.ac.uk
The activity of nitrilases on different substrates can vary significantly. For example, a study on a new nitrilase, Nit09, showed a much higher relative activity with this compound compared to 3-thiopheneacetonitrile. nih.gov This substrate specificity is a key characteristic of enzymes and is crucial for their application in targeted chemical synthesis.
Table 2: Relative Activity of Nit09 with Thiopheneacetonitrile Isomers
| Substrate | Relative Activity (%) |
| Phenylacetonitrile (B145931) | 100 |
| This compound | 385.46 ± 0.78 |
| 3-Thiopheneacetonitrile | 187.53 ± 5.75 |
Data from a study where the activity with phenylacetonitrile was set as 100%. nih.gov
The use of nitrilases in biotransformations offers a green alternative for the production of carboxylic acids. d-nb.infosci-hub.se The enzymatic hydrolysis of nitriles can be applied to the synthesis of fine chemicals and pharmaceutical intermediates. acs.org 2-Thiopheneacetic acid, the product of this compound hydrolysis, is a valuable chemical intermediate. google.com Biotransformations using whole microbial cells or isolated enzymes that can convert this compound to 2-thiopheneacetic acid are therefore of significant interest.
Studies have focused on screening for new nitrilases with desirable properties such as high activity, stability, and broad substrate specificity. nih.govacs.org The characterization of these enzymes often involves testing their activity against a panel of nitriles, including this compound, to understand their catalytic potential. nih.gov The development of robust nitrilases that can tolerate high substrate concentrations and are stable under process conditions is a key goal for industrial applications. frontiersin.org For example, the nitrilase Nitphym has been shown to be highly thermostable and resistant to various cosolvents, making it a promising candidate for biocatalytic processes. frontiersin.org While it shows some activity towards this compound, its high productivity with other substrates demonstrates the potential of such enzymes in large-scale biotransformations. frontiersin.orgnih.gov
Safety Considerations and Environmental Impact in Research Settings
Hazard Assessment and Precautionary Measures in Laboratory Practice
2-Thiopheneacetonitrile is a compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, in contact with skin, or if inhaled. chemicalbook.comgoogle.com The toxicological properties of this material have not been fully investigated, warranting a cautious approach. google.com It is known to cause skin irritation and serious eye irritation. google.comrsc.org Furthermore, it may cause respiratory irritation. google.comrsc.org
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazard statements:
H302: Harmful if swallowed google.comrsc.org
H312: Harmful in contact with skin google.com
H315: Causes skin irritation google.comrsc.org
H319: Causes serious eye irritation google.comrsc.org
H332: Harmful if inhaled google.com
H335: May cause respiratory irritation google.comrsc.org
The following table summarizes the key hazard information:
| Hazard Class | GHS Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin irritation | Category 2 | H315: Causes skin irritation |
| Eye irritation | Category 2 | H319: Causes serious eye irritation |
| Acute toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation |
In a laboratory setting, stringent precautionary measures must be implemented to minimize exposure. lookchem.com Engineering controls, such as the use of a chemical fume hood, are essential to control airborne concentrations. google.com Personal protective equipment (PPE) is mandatory when handling this compound and should include:
Eye Protection: Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations. google.com
Skin Protection: Appropriate protective gloves and clothing to prevent skin contact. google.com
Respiratory Protection: Use only in a well-ventilated area or outdoors. If ventilation is inadequate, a suitable respirator should be worn. lookchem.com
General handling procedures include washing hands and any exposed skin thoroughly after handling, and refraining from eating, drinking, or smoking in the work area. rsc.orglookchem.com In case of accidental contact, immediate first aid is crucial. For eye contact, rinse immediately with plenty of water for at least 15 minutes. lookchem.com For skin contact, wash off with plenty of soap and water. lookchem.com If inhaled, the individual should be moved to fresh air. lookchem.com
Environmental Impact of Synthesis Byproducts
Traditional synthetic routes to this compound can have a significant environmental impact due to the nature of the reagents and the byproducts generated. One common method involves the reaction of 2-chloromethylthiophene with sodium cyanide. google.comgoogle.com This process, while effective, utilizes the highly toxic sodium cyanide and generates cyanide-containing wastewater. google.com The release of such waste into the environment is a serious concern due to the high toxicity of cyanide to aquatic life and other organisms.
The primary byproduct of concern in this synthesis is sodium chloride, which is formed alongside the desired product. While sodium chloride itself has low toxicity, its disposal in large quantities can affect local ecosystems. More critically, any unreacted sodium cyanide or cyanide ions present in the waste stream pose a substantial environmental hazard.
The use of certain solvents in these reactions also contributes to the environmental footprint. For instance, dimethyl sulfoxide (B87167) (DMSO) has been used as a solvent, but it is costly and its recovery can be difficult, leading to potential release into the environment. google.com Dichloromethane (B109758) (DCM) is another solvent that has been employed, but it is not considered environmentally friendly. google.com
The following table outlines the reactants and potential environmentally impactful byproducts of a traditional synthesis method:
| Reactants | Solvents | Key Byproducts of Environmental Concern |
| 2-chloromethylthiophene, Sodium cyanide | Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), Water, Acetone (B3395972) | Cyanide-containing wastewater, Sodium chloride |
Development of Environmentally Benign Synthetic Routes
In response to the environmental concerns associated with traditional methods, research has focused on developing "green" or more environmentally benign synthetic routes for this compound and related compounds. These efforts aim to reduce or eliminate the use and generation of hazardous substances. researchgate.net
One significant advancement is the replacement of highly toxic cyaniding agents. A synthesis technology has been developed that uses acetone cyanohydrin as a cyaniding reagent instead of sodium cyanide. lookchem.com This method is reported to increase the reaction yield and improve product quality while having a higher safety profile, making it more suitable for industrial production. lookchem.com
Another promising green approach involves a palladium-catalyzed decarboxylation coupling reaction between 2-bromothiophene (B119243) and a cyano-acetate in an organic solvent. google.com This method is advantageous as it avoids the use of highly toxic substances, features mild reaction conditions, and is a simpler process with less pollution. google.com
The exploration of alternative catalytic systems is a key area in green chemistry. For the synthesis of related thiophene (B33073) compounds, sulfonic acid group functionalized ionic liquids have been used as catalysts. google.com These catalysts can often be reused, reducing waste and environmental pollution compared to traditional catalysts like aluminum trichloride (B1173362) which can generate large amounts of wastewater. google.com
Furthermore, the principles of green chemistry are being applied to the broader class of nitrile compounds. Enzymatic hydrolysis, using enzymes such as nitrilase, presents a sustainable alternative for converting nitriles to valuable carboxylic acids under mild conditions, avoiding the harsh acidic or basic conditions and high temperatures of traditional chemical hydrolysis that can lead to unwanted byproducts. nih.gov
The development of solvent-free synthesis methods is another cornerstone of green chemistry. researchgate.net While specific solvent-free methods for this compound are not extensively detailed, this approach is being applied to the synthesis of various acrylonitrile (B1666552) derivatives, often in conjunction with recyclable catalysts. researchgate.net
The following table summarizes some of the environmentally benign synthetic strategies for this compound and related compounds:
| Green Strategy | Key Features | Environmental Benefits |
| Use of Acetone Cyanohydrin | Replaces sodium cyanide as the cyaniding agent. | Avoids the use of a highly toxic reagent and reduces the generation of cyanide-containing waste. lookchem.com |
| Palladium-Catalyzed Decarboxylation | Couples 2-bromothiophene with a cyano-acetate. | Operates under mild conditions, simplifies the process, and reduces overall pollution. google.com |
| Ionic Liquid Catalysis | Employs reusable catalysts for related thiophene compound synthesis. | Minimizes waste from single-use catalysts and avoids polluting wastewater from traditional catalysts. google.com |
| Enzymatic Hydrolysis | Uses nitrilase for the conversion of nitriles. | Offers a sustainable route with high specificity and mild reaction conditions, reducing byproducts. nih.gov |
Future Research Directions and Emerging Trends
Exploration of Undocumented Biological Activities
While derivatives of 2-Thiopheneacetonitrile are known to exhibit a range of biological effects, the full spectrum of activities for the core molecule and its novel analogues remains largely uncharted territory. ontosight.ai The compound is a well-established intermediate in the synthesis of significant drugs, including platelet aggregation inhibitors like ticlopidine (B1205844) hydrochloride and clopidogrel (B1663587) bisulfate. google.com However, future research aims to move beyond its role as a precursor and investigate new, intrinsic therapeutic properties.
Current research has successfully demonstrated that derivatives of this compound possess potent anticancer activities. For instance, a series of 3-aryl-2-(thien-2-yl)acrylonitriles, synthesized from this compound, showed significant antiproliferative effects against hepatoma (liver cancer) cells. mdpi.com Some of these derivatives were identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. mdpi.com This opens up an important avenue for future exploration: investigating other forms of anticancer activity. The structural similarity to compounds with known antimicrobial and antifungal properties also suggests that a systematic screening of new this compound derivatives against a broad panel of pathogens could yield novel anti-infective agents. ontosight.ai
Future work will likely involve screening this compound and its new derivatives against diverse biological targets to uncover previously undocumented pharmacological profiles, such as immunomodulatory, neuroprotective, or metabolic effects.
Advanced Computational Design of Novel Derivatives
The design and synthesis of new molecules are increasingly driven by powerful computational tools. For this compound, these methods are crucial for rationally designing novel derivatives with enhanced potency and specificity for biological targets. Molecular modeling techniques, such as docking and molecular dynamics simulations, are already being employed to understand how these compounds interact with proteins at the molecular level. mdpi.com
A notable application of this is the study of 3-aryl-2-(thien-2-yl)acrylonitrile derivatives as kinase inhibitors. mdpi.com Computational analysis helped to elucidate the binding modes of these molecules within the active site of VEGFR-2, revealing that specific structural features, like a hydroxyl group, were critical for their potent inhibitory activity. mdpi.com This synergy between computational prediction and experimental validation accelerates the design-build-test-learn cycle.
Future research will expand the use of these computational strategies. Advanced applications will include:
Virtual Screening: Using large digital libraries of virtual compounds based on the this compound scaffold to identify promising candidates for specific diseases before committing to their chemical synthesis.
Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features required for biological activity, allowing for the design of entirely new molecular frameworks.
ADMET Prediction: Computationally predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of new derivatives to filter out candidates with poor drug-like properties early in the discovery process.
The table below illustrates a conceptual workflow for the computational design of novel this compound-based kinase inhibitors.
| Step | Technique | Objective | Example Application |
| 1 | Target Identification | Identify a biological target relevant to a disease. | Select VEGFR-2 for its role in tumor angiogenesis. mdpi.com |
| 2 | Virtual Library Generation | Create a diverse set of virtual derivatives of this compound. | Design 10,000 unique 3-aryl-2-(thien-2-yl)acrylonitrile structures. |
| 3 | Molecular Docking | Predict the binding pose and affinity of each virtual compound to the target. | Dock the virtual library into the VEGFR-2 active site to score binding strength. mdpi.com |
| 4 | Molecular Dynamics | Simulate the dynamic behavior of the top-scoring compound-protein complexes. | Analyze the stability and key interactions of the best-docked ligands over time. mdpi.com |
| 5 | Synthesis & Validation | Synthesize the most promising candidates and test their biological activity. | Prepare and test the top 5 predicted compounds in a kinase inhibition assay. mdpi.com |
Integration with Artificial Intelligence for Drug Discovery and Material Design
Artificial Intelligence (AI) and Machine Learning (ML) are set to revolutionize the discovery of new drugs and materials, and their integration with this compound chemistry presents a significant emerging trend. nih.govnih.gov AI can analyze vast datasets to identify complex patterns that are beyond human capability, drastically accelerating research and development. nih.govarxiv.org
In drug discovery , AI can be applied to:
De Novo Design: Generate entirely new molecular structures based on the this compound scaffold that are optimized for specific properties like high target affinity and low toxicity. nih.gov
Property Prediction: Train deep learning models to accurately predict the physicochemical and biological properties of novel derivatives from their structure alone. nih.gov
Synthesis Planning: Develop algorithms that can propose efficient, multi-step synthetic pathways for complex target molecules, starting from this compound. nih.govmdpi.com
In material design , this compound is a known precursor for creating advanced polymers and nanomaterials. sigmaaldrich.comacs.org For example, it has been used to synthesize polythiophene core/shell nanospheres and is a component in polymers evaluated for electrochemical supercapacitors. sigmaaldrich.comacs.orgbohrium.com AI can significantly enhance this field by:
Predicting Material Properties: Using ML models to predict the electronic, optical, and mechanical properties of new polymers derived from this compound, guiding the design of materials for applications like sensors, organic light-emitting diodes (OLEDs), and energy storage devices. semanticscholar.orgrsc.org
Accelerating Catalyst Discovery: Integrating AI with high-throughput experimentation to rapidly screen and optimize catalysts for the polymerization of this compound derivatives. mdpi.com
The synergy between AI and the versatile chemistry of this compound promises to rapidly expand the landscape of accessible drugs and functional materials.
Development of High-Throughput Screening Methods for Applications
To fully realize the potential of the vast number of novel derivatives that can be generated from this compound, the development and application of High-Throughput Screening (HTS) methods are essential. sigmaaldrich.com HTS utilizes automation and miniaturization to test thousands of compounds simultaneously, enabling the rapid identification of molecules with desired biological or material properties. researchgate.net
For therapeutic applications, HTS assays are critical for efficiently screening large libraries of this compound derivatives for activity against various targets. nih.gov For example, after synthesizing a series of derivatives designed as potential anticancer agents, an HTS approach could be used to:
Screen for cytotoxicity against a wide panel of cancer cell lines.
Identify inhibitors of specific enzymes, such as various kinases or proteases.
Discover compounds that modulate specific cellular pathways, for which modern HTS techniques like HTS² (High-Throughput Sequencing-Based High-Throughput Screening) are particularly well-suited. nih.gov
In materials science, HTS can accelerate the discovery of new functional polymers. By preparing a combinatorial library of polymers from different this compound-based monomers, HTS methods can rapidly screen for properties such as conductivity, fluorescence, or gas-sensing capabilities, leading to faster development of new technologies. bohrium.com The availability of commercial HTS kits for optimizing chemical reactions, such as cross-couplings, can also be leveraged to quickly find the best conditions for synthesizing these diverse libraries. sigmaaldrich.com
Q & A
Basic Research Questions
Q. How can researchers identify 2-Thiopheneacetonitrile and assess its purity in synthetic workflows?
- Methodological Answer : Characterization typically involves spectroscopic techniques (e.g., NMR, FTIR) and chromatographic methods (HPLC, GC-MS). For purity assessment, compare observed melting points or boiling points with literature values. Structural confirmation requires matching spectral data (e.g., H NMR peaks for the thiophene ring and nitrile group) to reference standards. Ensure synthesis protocols include recrystallization or distillation steps to minimize impurities .
Q. What are the common synthetic routes for this compound in laboratory settings?
- Methodological Answer : A widely cited method involves the reaction of 2-thiophenemethylamine derivatives with cyanating agents (e.g., NaCN or KCN under acidic conditions). Alternatively, this compound can form via redox-driven polymerization, as demonstrated in the synthesis of Au@polythiophene core/shell nanoparticles, where it acts as both a reducing agent and monomer .
Advanced Research Questions
Q. How does the position of the heteroatom in thiophene derivatives influence enzymatic conversion efficiency?
- Methodological Answer : Studies on arylacetonitrilases (e.g., Nit09) reveal that enzymatic activity varies significantly with heteroatom position. For example, this compound is converted twice as efficiently as its 3-substituted counterpart due to steric and electronic effects on substrate-enzyme binding. Researchers should employ kinetic assays (e.g., monitoring nitrile hydrolysis via UV-Vis) and molecular docking simulations to validate these interactions .
Q. What experimental strategies address contradictions in reported catalytic activity data for this compound in polymer nanocomposites?
- Methodological Answer : Discrepancies often arise from differences in reaction conditions (e.g., pH, temperature, or AuCl concentration). To resolve these, systematically vary parameters in a controlled redox polymerization setup and characterize the resulting polythiophene shell thickness using TEM and conductivity measurements. Cross-reference findings with published protocols to identify optimal conditions .
Methodological Considerations
- Synthesis Reproducibility : Document reaction parameters (e.g., stoichiometry, solvent purity) rigorously, as minor deviations can alter polymer morphology or catalytic performance .
- Data Validation : Use statistical tools (e.g., ANOVA) to analyze enzymatic activity variations and ensure replicates align within acceptable error margins .
Key Research Gaps
- The toxicological profile of this compound remains understudied; prioritize acute toxicity assays (e.g., LD in model organisms) for safe handling protocols .
- Mechanistic studies on its redox behavior in nanocomposite synthesis are limited. In situ spectroscopic techniques (e.g., Raman) could elucidate polymerization pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
